

4-Ethylsulfinylphenylboronic acid CAS number and molecular structure

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Compound of Interest

Compound Name: 4-Ethylsulfinylphenylboronic acid

Cat. No.: B1418053

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An In-Depth Technical Guide to **4-Ethylsulfinylphenylboronic Acid**

Introduction

In the landscape of modern synthetic chemistry and drug discovery, organoboron compounds, particularly boronic acids, have established themselves as indispensable building blocks.[1][2] Their versatility, especially in palladium-catalyzed cross-coupling reactions, has enabled the construction of complex molecular architectures with remarkable efficiency.[1][3] This guide focuses on a specialized yet highly valuable reagent: **4-Ethylsulfinylphenylboronic acid**.

The presence of both a boronic acid moiety and an ethylsulfinyl group imparts unique chemical characteristics to this molecule. The boronic acid function serves as a linchpin for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction.[4] Simultaneously, the ethylsulfinyl group, a chiral sulfoxide, introduces specific steric and electronic properties. Sulfoxide and other sulfur-containing groups are prevalent in a wide array of pharmaceuticals, influencing properties such as solubility, metabolic stability, and target engagement.[5] This dual functionality makes **4-Ethylsulfinylphenylboronic acid** a strategic intermediate for medicinal chemists and process development scientists aiming to synthesize novel therapeutic agents and functional materials.

This document provides a comprehensive overview of its chemical identity, molecular structure, synthesis, applications, and handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The key identifiers and properties of **4-Ethylsulfinylphenylboronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	863248-21-9	[6] [7] [8]
Molecular Formula	C ₈ H ₁₁ BO ₃ S	[6] [7] [8]
Molecular Weight	198.05 g/mol	[6] [7] [8]
IUPAC Name	(4-ethylsulfinylphenyl)boronic acid	[9]
Synonyms	B-[4-(ethylsulfinyl)phenyl]-boronic acid	[8]
Appearance	Typically a white to off-white solid	N/A
Storage	Inert atmosphere, Room Temperature or 2-8°C	[6] [8]

Molecular Structure and Functional Group Analysis

The structure of **4-Ethylsulfinylphenylboronic acid** is defined by a central benzene ring substituted at the 1- and 4-positions.

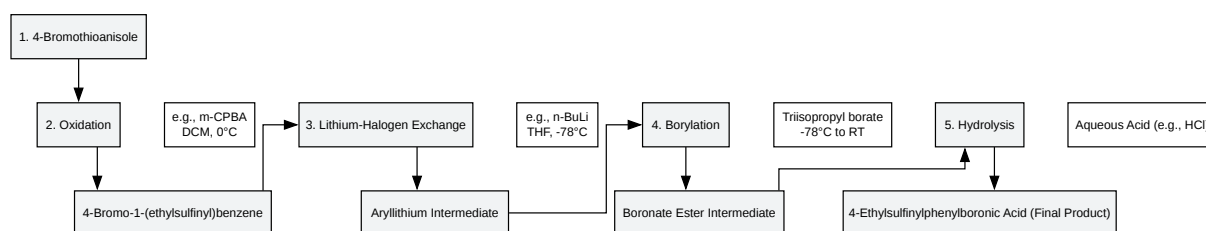
Caption: 2D structure of **4-Ethylsulfinylphenylboronic acid**.

- Boronic Acid Group (-B(OH)₂):** This is the reactive center for Suzuki-Miyaura coupling. The Lewis acidic boron atom is key to the transmetalation step in the catalytic cycle.[\[4\]](#)
- Phenyl Ring:** The aromatic core acts as a rigid scaffold, connecting the two functional groups.

- **Ethylsulfinyl Group (-S(O)Et):** This sulfoxide group is a strong dipole and a hydrogen bond acceptor. Its presence can significantly alter the pharmacokinetic profile of a molecule. The sulfur atom is a stereocenter, meaning the compound can exist as a racemate or as individual enantiomers.

Synthesis Pathway: A Mechanistic Approach

While multiple synthetic routes are possible, a common and logical approach involves the borylation of a pre-functionalized aryl halide. This method provides high regioselectivity. The causality behind this choice is the well-established nature of lithium-halogen exchange followed by quenching with a boron electrophile.



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Caption: A plausible synthetic workflow for the target compound.

Detailed Synthetic Protocol (Generalized)

- **Oxidation:** 4-Bromothioanisole is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled to 0°C, and a controlled amount (typically 1.0-1.1 equivalents) of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The product, 4-bromo-1-(ethylsulfinyl)benzene, is then isolated via aqueous workup and purification.

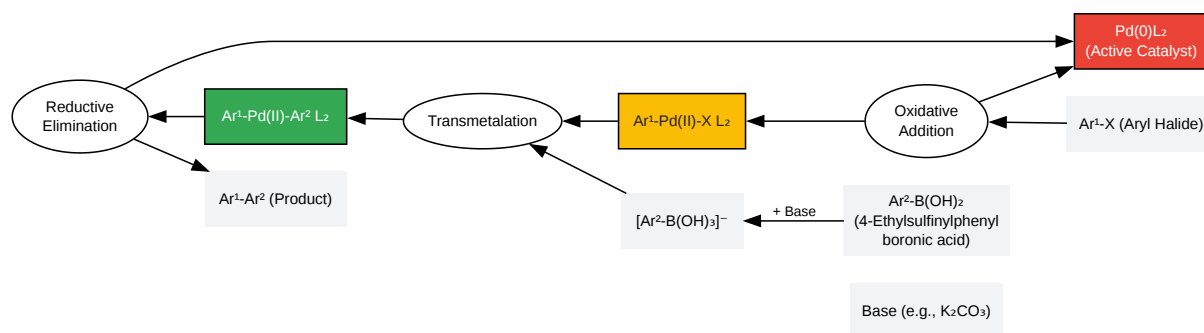
- Lithium-Halogen Exchange & Borylation: This two-step, one-pot procedure must be conducted under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen).^[10]
 - The purified 4-bromo-1-(ethylsulfinyl)benzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C.
 - A solution of n-butyllithium (n-BuLi) in hexanes (approx. 1.1 equivalents) is added dropwise, causing the lithium-halogen exchange to form the highly reactive aryllithium intermediate.
 - Triisopropyl borate is then added to the solution at -78°C.^[10] This electrophile is "quenched" by the nucleophilic aryllithium, forming a boronate ester intermediate.
 - The reaction is allowed to slowly warm to room temperature.
- Hydrolysis: The reaction mixture is quenched by the careful addition of an aqueous acid (e.g., 1M HCl). This hydrolyzes the boronate ester to the final **4-Ethylsulfinylphenylboronic acid**. The product is then extracted into an organic solvent, dried, and purified, often by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **4-Ethylsulfinylphenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.^{[11][12]}

Catalytic Cycle

The reaction is catalyzed by a Palladium(0) species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for activating the boronic acid to facilitate transmetalation.^[4]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field Insights & Protocol

The sulfoxide moiety can pose a challenge by potentially coordinating to and poisoning the palladium catalyst.[13] Therefore, the choice of catalyst and ligands is critical. Electron-rich, bulky phosphine ligands (like SPhos) or robust pre-catalysts (like Pd(dppf)Cl₂) are often effective for such substrates.[13]

Generalized Experimental Protocol for Suzuki Coupling

This protocol is a general guideline and must be adapted and optimized for specific substrates.

- **Vessel Preparation:** To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the aryl halide (1.0 mmol, 1.0 equiv), **4-Ethylsulfinylphenylboronic acid** (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).[13]
- **Catalyst Addition:** Add the palladium catalyst. For example:
 - **System 1:** Pd(dppf)Cl₂ (0.01-0.05 mmol, 1-5 mol%).[13]
 - **System 2:** A combination of a palladium source like Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and a ligand like SPhos (0.022 mmol, 2.2 mol%).[13]

- Solvent Addition: Add degassed solvent(s). A common choice is a mixture of an organic solvent like 1,2-dimethoxyethane (DME), Toluene, or Dioxane, and water (e.g., 5:1 ratio).^[13]
- Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110°C). Monitor the reaction's progress by TLC or LC-MS.
- Workup and Purification:
 - After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
 - Wash the filtrate with water and then brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.^[13]

Role in Drug Discovery

The incorporation of the 4-ethylsulfinylphenyl moiety into a drug candidate can be a strategic decision for several reasons:

- Modulation of Physicochemical Properties: The sulfoxide group is polar and can act as a hydrogen bond acceptor, which can improve aqueous solubility and influence cell permeability compared to a non-polar thioether or sulfone.
- Metabolic Stability: The sulfoxide can be a site of metabolism (either reduction to the sulfide or oxidation to the sulfone). Understanding and controlling this can be used to fine-tune the pharmacokinetic profile of a drug.
- Structural Diversity: As a versatile building block, it allows for the rapid generation of analog libraries via Suzuki coupling, enabling extensive Structure-Activity Relationship (SAR) studies.^[1] Boronic acids have been central to the discovery of several FDA-approved drugs, highlighting their importance in medicinal chemistry.^{[2][14]}

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

- Hazard Identification: **4-Ethylsulfinylphenylboronic acid** is classified as harmful if swallowed (H302) and causes serious eye damage (H318).^{[8][9]} It may also cause skin and respiratory irritation.^{[15][16]}
- Precautionary Measures:
 - P264: Wash hands and exposed skin thoroughly after handling.^{[8][9]}
 - P270: Do not eat, drink or smoke when using this product.^{[8][9]}
 - P280: Wear protective gloves, protective clothing, and eye/face protection.^{[8][9]} Safety glasses are a minimum requirement; chemical goggles are recommended.^[17]
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.^[9]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[9] Immediately seek medical attention.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.^{[15][17]}
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.^{[8][9]}

Conclusion

4-Ethylsulfinylphenylboronic acid is a sophisticated chemical intermediate that bridges the worlds of organometallic catalysis and medicinal chemistry. Its true value lies in the combination of a synthetically versatile boronic acid handle with a pharmaceutically relevant sulfoxide functional group. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers researchers to leverage this reagent for the efficient construction of novel and complex molecules. Adherence to strict

safety protocols is essential when handling this compound to ensure a safe and productive research environment.

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References

- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiralen.com [chiralen.com]
- 7. a2bchem.com [a2bchem.com]
- 8. 4-ETHYLSULFINYLPHENYLBORONIC ACID price, buy 4-ETHYLSULFINYLPHENYLBORONIC ACID - chemicalbook [m.chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Ethylphenylboronic acid | 63139-21-9 [chemicalbook.com]
- 12. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. Boronic acid, (4-ethylphenyl)- | C₈H₁₁BO₂ | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]
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